N-[(2-methylphenyl)methyl]-2-phenylacetamide
Overview
Description
N-[(2-methylphenyl)methyl]-2-phenylacetamide is a useful research compound. Its molecular formula is C16H17NO and its molecular weight is 239.31 g/mol. The purity is usually 95%.
The exact mass of the compound N-(2-methylbenzyl)-2-phenylacetamide is 239.131014166 g/mol and the complexity rating of the compound is 258. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis Methods
Catalytic Synthesis Techniques : N-phenylacetamide, a compound related to N-(2-methylbenzyl)-2-phenylacetamide, has been synthesized using various catalytic methods. For instance, thiamine hydrochloride was used as a catalyst under reflux conditions, providing a green synthesis approach with high recovery and fewer side-effects (Feng, 2012). Another method involved iodine catalysis, optimizing reaction conditions for improved yield and purity (Feng, 2013).
Synthesis of Chiral Compounds : Chiral N-α-methylbenzyl-2-phenylpyrrolidine, closely related to N-(2-methylbenzyl)-2-phenylacetamide, was synthesized using specific reactions, highlighting the versatility of these compounds in creating chiral structures (Reddy & Periasamy, 1995).
Chemical Transformations
Formation of Benzoxazoles : A study described a method for synthesizing 2-methylbenzoxazoles directly from N-phenylacetamides, indicating the potential of N-(2-methylbenzyl)-2-phenylacetamide in forming complex heterocyclic structures (Wang et al., 2017).
Intramolecular Substitution Reactions : Photoinduced intramolecular substitution reactions involving N-(o-halophenyl)acetamide, similar in structure to N-(2-methylbenzyl)-2-phenylacetamide, led to the formation of products like 2-methylbenzoxazole, demonstrating the compound’s reactivity under specific conditions (Park et al., 2002).
Applications in Imaging and Biological Activity
Imaging Probes for Receptors : Derivatives of N-phenylacetamide, such as 2-(4-Methoxyphenyl)-N-(4-methylbenzyl)-N-(1-methylpiperidin-4-yl)acetamide, were developed as imaging probes for 5-HT2A receptors, suggesting similar potential applications for N-(2-methylbenzyl)-2-phenylacetamide in neuroimaging (Prabhakaran et al., 2006).
Repellent Activity : Studies on aromatic amides similar to N-(2-methylbenzyl)-2-phenylacetamide demonstrated significant repellent activity against Aedes aegypti mosquitoes, indicating potential applications in pest control (Garud et al., 2011).
Other Relevant Studies
QSAR Studies : Quantitative Structure-Activity Relationships (QSAR) studies on N-phenylacetamides, closely related to N-(2-methylbenzyl)-2-phenylacetamide, were conducted to understand the relationship between molecular structure and biological activity, which can be vital for drug development and other applications (Chen et al., 1999).
Inhibitors of Blood Platelet Aggregation : Substituted alpha-methylbenzyl compounds, structurally similar to N-(2-methylbenzyl)-2-phenylacetamide, were found to inhibit blood platelet aggregation, suggesting potential therapeutic applications (Grisar et al., 1976).
Properties
IUPAC Name |
N-[(2-methylphenyl)methyl]-2-phenylacetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO/c1-13-7-5-6-10-15(13)12-17-16(18)11-14-8-3-2-4-9-14/h2-10H,11-12H2,1H3,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBCANEKVKPIHFA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CNC(=O)CC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.